molecular formula C12H14BrN3O2S B13539940 3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13539940
M. Wt: 344.23 g/mol
InChI Key: BGTXABVJRUGMMR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The title compound can be synthesized via a nitrosoarene-alkyne cycloaddition reaction carried out in toluene at 80 °C .
    • The reaction involves a mixture of 4-bromonitrosobenzene and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one .
    • The desired product precipitates during the reaction .
  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it valuable for designing new materials or catalysts.

      Biology: It may serve as a scaffold for drug development due to its heterocyclic nature.

      Medicine: Research could explore its potential as an anticancer or antimicrobial agent.

      Industry: Its functional groups may find applications in organic synthesis.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated, but it likely involves interactions with specific molecular targets or pathways .
    • Further studies are needed to understand its effects fully.
  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms warrant further investigation

    Properties

    Molecular Formula

    C12H14BrN3O2S

    Molecular Weight

    344.23 g/mol

    IUPAC Name

    3-[(5-bromobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

    InChI

    InChI=1S/C12H14BrN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2

    InChI Key

    BGTXABVJRUGMMR-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)Br)N=N2

    Origin of Product

    United States

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